molecular formula C11H7BrClNO2 B13913642 Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate

Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate

Cat. No.: B13913642
M. Wt: 300.53 g/mol
InChI Key: IWONUNNMPFOUFP-UHFFFAOYSA-N
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Description

Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H7BrClNO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine and chlorine under controlled conditions to introduce the bromo and chloro substituents at the desired positions. The carboxylate group is then introduced through esterification with methanol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromo and chloro substituents can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The carboxylate group can also form hydrogen bonds, further stabilizing the interaction with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-bromo-7-chloroisoquinoline-3-carboxylate is unique due to the presence of both bromo and chloro substituents along with the carboxylate group. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

methyl 1-bromo-7-chloroisoquinoline-3-carboxylate

InChI

InChI=1S/C11H7BrClNO2/c1-16-11(15)9-4-6-2-3-7(13)5-8(6)10(12)14-9/h2-5H,1H3

InChI Key

IWONUNNMPFOUFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C2C=C(C=CC2=C1)Cl)Br

Origin of Product

United States

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